molecular formula C19H20N4O4 B12723831 4-nitro-N'-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide CAS No. 109358-65-8

4-nitro-N'-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide

Cat. No.: B12723831
CAS No.: 109358-65-8
M. Wt: 368.4 g/mol
InChI Key: LYTDYEYGPHENOG-UHFFFAOYSA-N
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Description

4-nitro-N’-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide is a complex organic compound with the molecular formula C23H23N3O4 and a molecular weight of 405.457 g/mol . This compound is characterized by the presence of a nitro group, a piperidine ring, and a benzohydrazide moiety, making it a unique and versatile molecule in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N’-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N’-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the piperidine ring .

Scientific Research Applications

4-nitro-N’-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-nitro-N’-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring and benzohydrazide moiety can also interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-nitro-N’-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide is unique due to the presence of both the nitro group and the benzohydrazide moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

109358-65-8

Molecular Formula

C19H20N4O4

Molecular Weight

368.4 g/mol

IUPAC Name

4-nitro-N'-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide

InChI

InChI=1S/C19H20N4O4/c24-18(14-6-10-17(11-7-14)23(26)27)21-20-16-8-4-15(5-9-16)19(25)22-12-2-1-3-13-22/h4-11,20H,1-3,12-13H2,(H,21,24)

InChI Key

LYTDYEYGPHENOG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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